Dermatan sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

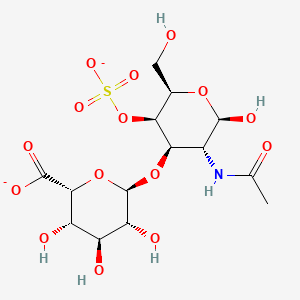

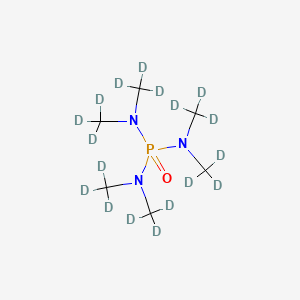

デルマタン硫酸は、皮膚に多く見られる、複雑な炭水化物の一種であるグリコサミノグリカンです。また、血管、心臓弁、腱、肺にも存在します . N-アセチルガラクトサミンとイドロン酸を含む二糖単位の直鎖状ポリマーで構成されています . デルマタン硫酸は、凝固、心血管の健康、創傷治癒、線維化など、さまざまな生物学的プロセスにおいて重要な役割を果たしています .

2. 製法

合成経路と反応条件: デルマタン硫酸は、コンドロイチンABCリアーゼを用いた制御された解重合によって、豚の腸粘膜から調製することができます . 得られたオリゴ糖混合物は、低圧ゲル浸透クロマトグラフィーによって分画され、さらに強アニオン交換高速液体クロマトグラフィーによって精製されます .

工業的製造方法: デルマタン硫酸の工業的製造には、ウシまたはブタなどの動物組織からの抽出が関与し、続いてアニオン交換クロマトグラフィーやアセトン沈殿などの精製工程が行われます . 直交保護されたビルディングブロックと光分解可能なリンカーを用いた自動固相合成も、デルマタン硫酸オリゴ糖の製造に使用されています .

準備方法

Synthetic Routes and Reaction Conditions: Dermatan sulfate can be prepared from porcine intestinal mucosa through controlled depolymerization using chondroitin ABC lyase . The resulting oligosaccharide mixture is fractionated by low-pressure gel permeation chromatography and further purified using strong-anion-exchange high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound involves extraction from animal tissues, such as bovine or porcine sources, followed by purification processes including anion exchange chromatography and acetone precipitation . Automated solid-phase synthesis using orthogonally protected building blocks and photo-cleavable linkers is also employed for producing this compound oligosaccharides .

化学反応の分析

反応の種類: デルマタン硫酸は、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基をカルボニル基に変換します。

還元: カルボニル基をヒドロキシル基に還元します。

置換: 二糖単位の異なる位置での硫酸化.

一般的な試薬と条件:

酸化: 通常、過ヨウ素酸などの試薬を使用します。

還元: 水素化ホウ素ナトリウムが一般的に使用されます。

硫酸化: 三酸化硫黄-ピリジン錯体などの硫酸化剤.

主な生成物: これらの反応から生成される主な生成物には、さまざまな硫酸化および非硫酸化オリゴ糖が含まれ、これらは生物学的に重要なタンパク質との相互作用を研究するために使用されます .

4. 科学研究への応用

デルマタン硫酸は、科学研究において幅広い用途があります。

科学的研究の応用

Dermatan sulfate has a wide range of scientific research applications:

作用機序

デルマタン硫酸は、さまざまなタンパク質や酵素との相互作用を通じてその効果を発揮します。 ヘパリンコファクターIIの補因子として作用し、トロンビン阻害能を強化します . 成長因子やコラーゲンにも結合し、組織修復や発達に関与する細胞シグナル伝達経路に影響を与えます . 分子標的としては、トロンビン、成長因子、コラーゲンなどがあります .

6. 類似化合物の比較

デルマタン硫酸は、ヘパラン硫酸などの他のグリコサミノグリカンと比較されることがよくあります。

- ヘパラン硫酸

- コンドロイチン硫酸

- ケラタン硫酸

- ヒアルロン酸

独自性: デルマタン硫酸は、その特定の硫酸化パターンと皮膚における卓越した存在によってユニークです。 ヘパラン硫酸はより生物学的に活性が高いですが、デルマタン硫酸は特に創傷治癒と組織修復に効果的です .

類似化合物:

- ヘパラン硫酸: より生物学的に活性が高く、血管新生やがんに関与しています。

- コンドロイチン硫酸: 似た構造をしていますが、硫酸化パターンが異なります。

- ケラタン硫酸: 軟骨や角膜に存在しています。

- ヒアルロン酸: 硫酸化されていないもので、組織の水分補給や潤滑に関与しています .

デルマタン硫酸のユニークな特性と幅広い用途は、科学研究と産業用途の両方において貴重な化合物となっています。

類似化合物との比較

- Heparan sulfate: More biologically active, involved in angiogenesis and cancer.

- Chondroitin sulfate: Similar structure but different sulfation patterns.

- Keratan sulfate: Found in cartilage and cornea.

- Hyaluronan: Non-sulfated, involved in tissue hydration and lubrication .

Dermatan sulfate’s unique properties and wide range of applications make it a valuable compound in both scientific research and industrial applications.

特性

CAS番号 |

24967-94-0 |

|---|---|

分子式 |

C14H23NO15S |

分子量 |

477.4 g/mol |

IUPAC名 |

(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C14H23NO15S/c1-3(17)15-5-10(9(30-31(24,25)26)4(2-16)27-13(5)23)28-14-8(20)6(18)7(19)11(29-14)12(21)22/h4-11,13-14,16,18-20,23H,2H2,1H3,(H,15,17)(H,21,22)(H,24,25,26)/t4-,5-,6+,7+,8-,9+,10-,11-,13-,14-/m1/s1 |

InChIキー |

AVJBPWGFOQAPRH-FWMKGIEWSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O |

異性体SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)OS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O |

正規SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Key on ui other cas no. |

24967-94-0 |

物理的記述 |

Solid |

同義語 |

eta Heparin beta-Heparin Chondroitin Sulfate B Dermatan Sulfate Sulfate B, Chondroitin Sulfate, Dermatan |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenylimidazo[1,2-a]pyridine](/img/structure/B1605887.png)

![2-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1605888.png)

![guanidine;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid;hydrochloride](/img/structure/B1605899.png)

![2,2'-[3-Methyl-4-(5-nitrothiazol-2-ylazo)phenylimino]bisethanol](/img/structure/B1605900.png)